1,8-Diamino-p-menthane
Overview
Description
1,8-Diamino-p-menthane, also known as 1,8-p-Menthanediamine, is an organic compound with the molecular formula C10H22N2. It is a derivative of p-menthane and contains two amino groups attached to the carbon skeleton. This compound is generally used in the synthesis of various Schiff bases and coordination complexes with metal ions such as copper (II), zinc (II), chromium (III), iron (III), and cobalt (III) .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Diamino-p-menthane can be synthesized through several methods, including cyanide hydrolysis, cyanide reduction, and azide reduction. One common method involves the reaction of limonene, terpin hydrate, alpha-terpineol, beta-terpineol, or alpha-pinene with hydrogen cyanide and sulfuric acid. The reaction mixture is heated at 40-80°C to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of turpentine derivatives as raw materials. The process includes the reaction of these derivatives with hydrogen cyanide and sulfuric acid, followed by hydrolysis and reduction steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,8-Diamino-p-menthane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used.
Major Products
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1,8-Diamino-p-menthane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of Schiff bases and coordination complexes with metal ions.
Biology: It serves as a precursor for the synthesis of heterocyclic compounds with potential biological activity.
Medicine: It is explored for its potential use in drug development and as a building block for bioactive molecules.
Industry: It is used as a curing agent for epoxy resins, a crosslinking agent, and a carbon dioxide capture agent
Mechanism of Action
The mechanism of action of 1,8-diamino-p-menthane involves its ability to form Schiff bases and coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to diverse biological and chemical effects. The compound’s amino groups allow it to participate in nucleophilic reactions, making it a versatile building block in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 4,4′-Methylenebis(2-methylcyclohexylamine)
- 4,4′-Methylenebis(cyclohexylamine)
- 4,4′-Diaminodiphenylmethane
- 5-Amino-1,3,3-trimethylcyclohexanemethylamine
- m-Xylylenediamine
- p-Xylylenediamine
Uniqueness
1,8-Diamino-p-menthane is unique due to its specific structure, which allows it to form stable Schiff bases and coordination complexes with a variety of metal ions. This versatility makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
4-(2-aminopropan-2-yl)-1-methylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8H,4-7,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGSPLLRMRSADR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Record name | 1,8-P-MENTHANEDIAMINE | |
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DSSTOX Substance ID |
DTXSID3021772, DTXSID601224807 | |
Record name | 1,8-Diamino-p-menthane | |
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Record name | trans-4-Amino-α,α,4-trimethylcyclohexanemethanamine | |
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Molecular Weight |
170.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Blackish liquid. (NTP, 1992) | |
Record name | 1,8-P-MENTHANEDIAMINE | |
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Boiling Point |
225 to 259 °F at 10 mmHg (NTP, 1992) | |
Record name | 1,8-P-MENTHANEDIAMINE | |
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Flash Point |
200 °F (NTP, 1992) | |
Record name | 1,8-P-MENTHANEDIAMINE | |
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Solubility |
Slightly soluble (NTP, 1992) | |
Record name | 1,8-P-MENTHANEDIAMINE | |
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Density |
0.914 at 68 °F (NTP, 1992) - Less dense than water; will float | |
Record name | 1,8-P-MENTHANEDIAMINE | |
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CAS No. |
80-52-4, 54166-25-5, 54166-24-4 | |
Record name | 1,8-P-MENTHANEDIAMINE | |
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Record name | 1,8-Diamino-p-menthane | |
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Record name | p-Menthane-1,8-diyldiamine | |
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Record name | 1,8-Diamino-p-menthane | |
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Record name | Cyclohexanemethanamine, 4-amino-.alpha.,.alpha.,4-trimethyl- | |
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Record name | 1,8-Diamino-p-menthane | |
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Record name | trans-4-Amino-α,α,4-trimethylcyclohexanemethanamine | |
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Record name | p-menthane-1,8-diyldiamine | |
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Record name | cis-1,8-Diamino-p-menthane | |
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Record name | 1,8-DIAMINO-P-MENTHANE | |
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Melting Point |
-49 °F (NTP, 1992) | |
Record name | 1,8-P-MENTHANEDIAMINE | |
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Retrosynthesis Analysis
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